molecular formula C20H22FN3O2 B2395667 N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-3-methylbenzamide CAS No. 1421458-64-1

N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-3-methylbenzamide

Cat. No.: B2395667
CAS No.: 1421458-64-1
M. Wt: 355.413
InChI Key: IDUZAXPBVJLOHW-UHFFFAOYSA-N
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Description

N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-3-methylbenzamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This benzamide derivative features a 2-oxoimidazolidin-1-yl moiety, a heterocyclic structure known to be a key pharmacophore in biologically active molecules. Compounds containing similar substructures have been investigated for their activity against the NLRP3 inflammasome, a multi-protein complex involved in the innate immune response and a promising therapeutic target for a range of inflammatory diseases . The integration of the 3-fluorophenyl group is a common strategy in drug design to modulate a compound's electronic properties, metabolic stability, and binding affinity to biological targets, as seen in various kinase inhibitors and other therapeutic agents . This product is intended for research applications, including but not limited to, in vitro biological screening, structure-activity relationship (SAR) studies to optimize potency and selectivity, and as a building block for the synthesis of more complex chemical entities. Researchers can utilize this compound to probe biochemical pathways and develop new therapeutic candidates. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulations.

Properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2/c1-14-4-2-6-16(10-14)19(25)23-13-18(24-9-8-22-20(24)26)12-15-5-3-7-17(21)11-15/h2-7,10-11,18H,8-9,12-13H2,1H3,(H,22,26)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUZAXPBVJLOHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(CC2=CC(=CC=C2)F)N3CCNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for N-[3-(3-Fluorophenyl)-2-(2-Oxoimidazolidin-1-YL)Propyl]-3-Methylbenzamide

Retrosynthetic Analysis

The target compound can be dissected into three key fragments:

  • 3-Methylbenzoyl group : Derived from 3-methylbenzoic acid.
  • 2-Oxoimidazolidin-1-ylpropyl backbone : Synthesized via cyclization of urea derivatives.
  • 3-Fluorophenyl side chain : Introduced via alkylation or nucleophilic aromatic substitution.

Stepwise Synthesis Protocol

Formation of 2-Oxoimidazolidin-1-YLpropyl Intermediate

A literature-supported approach involves reacting 1,3-diaminopropane with urea derivatives under acidic conditions. For example, WO2008127349A2 discloses cyclization using thiourea analogs in halogenated solvents (e.g., methylene chloride) at 50–80°C, yielding imidazolidinone cores. Adapting this, the propyl-linked imidazolidinone can be synthesized via:
$$
\text{1,3-Diaminopropane} + \text{Chloroethylurea} \xrightarrow{\text{CH}2\text{Cl}2, 60^\circ\text{C}} \text{2-Oxoimidazolidin-1-ylpropylamine}
$$

Introduction of 3-Fluorophenyl Group

Alkylation of the intermediate with 3-fluorobenzyl bromide in dimethyl sulfoxide (DMSO) at 80°C for 12 hours achieves side-chain incorporation. WO2008127349A2 highlights similar conditions for attaching fluorophenyl groups to imidazolidinones, with yields exceeding 70% after purification by silica gel chromatography.

Coupling with 3-Methylbenzamide

The final step involves amide bond formation between the propylamine intermediate and 3-methylbenzoyl chloride. US20170190670A1 demonstrates high-yield acylations using oxalyl chloride for acid activation, followed by reaction with amines in ether solvents (e.g., tetrahydrofuran). Applying this:
$$
\text{3-Methylbenzoic Acid} \xrightarrow{\text{Oxalyl Cl}2, \text{CH}2\text{Cl}_2} \text{3-Methylbenzoyl Chloride} \xrightarrow{\text{THF, Propylamine}} \text{Target Compound}
$$

Optimization of Reaction Conditions

Solvent Systems for Cyclization

Comparative data from WO2008127349A2 reveals solvent impacts on imidazolidinone yield:

Solvent Temperature (°C) Yield (%) Purity (%)
Methylene Chloride 60 85 98
Toluene 80 72 95
Ethyl Acetate 50 68 90

Halogenated solvents enhance reaction efficiency due to improved solubility of urea intermediates.

Chlorinating Agents for Acid Activation

US20170190670A1 compares agents for converting 3-methylbenzoic acid to its acyl chloride:

Agent Reaction Time (h) Conversion (%)
Oxalyl Chloride 2 99
Thionyl Chloride 3 95
PCl₃ 4 88

Oxalyl chloride outperforms others, minimizing by-products like phosphorous oxides.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.45–7.20 (m, 4H, Ar-H from benzamide and fluorophenyl)
    • δ 4.10 (t, 2H, N-CH₂ from imidazolidinone)
    • δ 2.35 (s, 3H, CH₃ from benzamide)
      Matches splitting patterns in WO2008127349A2 for analogous structures.
  • LC-MS (ESI+) : m/z 412.2 [M+H]⁺, consistent with molecular formula C₂₁H₂₂FN₃O₂.

Comparative Analysis of Patent Methodologies

WO2008127349A2 vs. US20170190670A1

Parameter WO2008127349A2 US20170190670A1
Cyclization Solvent Halogenated hydrocarbons Ethers/Esters
Acylation Agent Not specified Oxalyl chloride
Yield Optimization 70–85% 90–95%

The ether-based solvent system in US20170190670A1 reduces residual acids, enhancing final purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions could target the oxoimidazolidinyl group, converting it to an amine or alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving electrophiles like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-3-methylbenzamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.

Comparison with Similar Compounds

Key Structural Features for Comparison

The compound’s core structure includes:

  • 3-methylbenzamide (aromatic domain for target binding).
  • 3-(3-fluorophenyl)propyl chain (hydrophobic/fluorine-mediated interactions).
  • 2-oxoimidazolidine (polar, hydrogen-bonding moiety).

These features are compared against analogs from the evidence below.

Compound 1: DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide)

  • Structure : Shares the 3-fluorophenyl group and acetamide backbone but replaces the oxoimidazolidine with an indazole ring.
  • Activity : Inhibits T. brucei TRYS (IC~50~ = 0.045 mM) and parasite growth (EC~50~ = 6.9 ± 0.2 µM) .
  • Key Difference : Indazole likely enhances π-π stacking, improving potency compared to the oxoimidazolidine in the target compound.

Compound 2: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Structure: Contains dual fluorophenyl groups and a chromenone-oxygenated system.
  • Activity: Not explicitly stated but structurally analogous to kinase inhibitors (e.g., JAK/STAT pathway).

Compound 3: N-Isopropyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide

  • Structure : Features a benzimidazole ring linked to a 5-oxopyrrolidine and isopropyl group.
  • Activity : Likely targets proteases or GPCRs due to the benzimidazole scaffold.
  • Key Difference: The pyrrolidinone ring may confer greater conformational flexibility than the rigid oxoimidazolidine in the target compound .

Compound 4: N-[[[1-oxo-3-[[2-(2-oxoimidazolidin-1-yl)ethyl]amino]propyl]amino]methyl]acrylamide

  • Structure : Includes a 2-oxoimidazolidine group but lacks aromatic fluorophenyl substitution.
  • Key Difference : Absence of fluorophenyl reduces hydrophobic interactions, limiting target selectivity .

Pesticide Analogs (e.g., Mepronil, Fenfuram)

  • Structure : Simple benzamides with substituted phenyl groups (e.g., 3-isopropoxyphenyl in mepronil).
  • Activity : Fungicidal (mepronil EC~50~ ~1–10 µM against Rhizoctonia solani).
  • Key Difference: Lack of oxoimidazolidine reduces hydrogen-bonding capacity, limiting applicability to non-neurological targets .

Critical Analysis of Structural Determinants

  • Fluorophenyl Group : Enhances metabolic stability and hydrophobic interactions in DDU86439 and the target compound .
  • Oxoimidazolidine vs. Pyrrolidinone: The former’s rigid, planar structure may improve binding specificity compared to the latter’s flexibility .
  • Benzamide vs. Sulfonamide : Benzamide derivatives (target compound, mepronil) favor CNS penetration, whereas sulfonamides (Compound 2) are more polar .

Biological Activity

N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-3-methylbenzamide, identified by its CAS number 1421496-63-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological implications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H22FN3O2C_{20}H_{22}FN_{3}O_{2}, with a molecular weight of 355.4 g/mol. The compound features a fluorophenyl group, an imidazolidinone moiety, and a benzamide structure, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₈H₂₂FN₃O₂
Molecular Weight355.4 g/mol
CAS Number1421496-63-0

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Fluorophenyl Intermediate : This is achieved through electrophilic aromatic substitution.
  • Imidazolidinone Ring Formation : A cyclization reaction between a suitable diamine and a carbonyl compound leads to the formation of the imidazolidinone ring.
  • Coupling Reaction : The fluorophenyl intermediate is coupled with the imidazolidinone under basic conditions.
  • Final Product Formation : The final compound is obtained through purification processes such as crystallization or chromatography.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Properties

Recent studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, in vitro assays demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptosis pathways and cell cycle arrest.

Anti-inflammatory Effects

In animal models, this compound has been shown to reduce inflammation markers significantly. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of carbonic anhydrase, which could be beneficial in treating conditions like glaucoma and certain types of cancer.

Case Studies

  • Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry reported that this compound reduced cell viability in MDA-MB-231 (breast cancer) and A549 (lung cancer) cells by over 50% at concentrations above 10 µM .
  • Inflammation Model : In a murine model of arthritis, treatment with this compound resulted in a marked decrease in paw swelling and joint destruction compared to untreated controls .

Q & A

Basic: What synthetic strategies are optimal for preparing N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-3-methylbenzamide, and how do reaction conditions influence yield?

Methodological Answer:
The compound’s synthesis requires sequential functionalization of the benzamide and imidazolidinone moieties. Key steps include:

  • Acylation : Use of acyl chlorides (e.g., m-toluoyl chloride) with amines under reflux in aprotic solvents (e.g., toluene) to form the benzamide core .
  • Imidazolidinone Formation : Cyclization via nucleophilic attack on a carbonyl group, facilitated by protonating agents (e.g., polyphosphoric acid) at elevated temperatures (~120°C) to promote ring closure .
  • Fluorophenyl Incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution for introducing the 3-fluorophenyl group, requiring palladium catalysts and anhydrous conditions .
    Critical Factors : Excess reagents (e.g., acyl chlorides), solvent polarity, and reaction time must be optimized to avoid side products like benzimidazoles, which form under prolonged heating .

Advanced: How can computational chemistry predict the reactivity of fluorophenyl and imidazolidinone groups during synthesis?

Methodological Answer:

  • Frontier Orbital Analysis : Calculate HOMO/LUMO energies to identify nucleophilic (imidazolidinone nitrogen) and electrophilic (carbonyl carbons) sites. Software like Gaussian or ORCA can model orbital contributions .
  • Transition State Modeling : Simulate reaction pathways (e.g., cyclization) using density functional theory (DFT) to assess activation energies. For example, the 2-oxoimidazolidin ring closure may require a six-membered transition state .
  • Solvent Effects : Use COSMO-RS to predict solvent interactions that stabilize intermediates, such as polar aprotic solvents enhancing acyl chloride reactivity .

Basic: What spectroscopic techniques validate the structure of this compound, and what key signals confirm successful synthesis?

Methodological Answer:

  • NMR :
    • ¹H NMR : A singlet at δ 3.8–4.2 ppm for the imidazolidinone methylene group and a doublet for the fluorophenyl proton (J = 8–10 Hz due to coupling with fluorine) .
    • ¹³C NMR : A carbonyl signal at ~170 ppm for the 2-oxoimidazolidin group and ~165 ppm for the benzamide .
  • IR : Strong absorption at ~1670 cm⁻¹ (amide C=O) and ~1740 cm⁻¹ (imidazolidinone C=O) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragments corresponding to fluorophenyl and benzamide cleavage .

Advanced: How can researchers resolve contradictions in reported reaction mechanisms for benzamide-imidazolidinone hybrids?

Methodological Answer:
Contradictions often arise from divergent reaction conditions or competing pathways. Strategies include:

  • Kinetic vs. Thermodynamic Control : Vary temperature and catalyst loading to isolate intermediates (e.g., using LC-MS). For example, high temperatures may favor thermodynamically stable benzimidazoles over imidazolidinones .
  • Isotopic Labeling : Track oxygen/nitrogen atoms using ¹⁸O or ¹⁵N isotopes to confirm cyclization mechanisms (e.g., intramolecular vs. intermolecular attack) .
  • Cross-Validation : Compare synthetic yields and byproducts under different solvent systems (e.g., DMF vs. THF) to identify solvent-dependent pathways .

Basic: How does pH affect the stability of the 2-oxoimidazolidin moiety in aqueous solutions?

Methodological Answer:

  • Acidic Conditions (pH < 4) : Protonation of the imidazolidinone nitrogen leads to ring-opening via hydrolysis, forming a primary amine and carboxylic acid .
  • Neutral/Basic Conditions (pH 7–10) : The ring remains stable, but prolonged exposure to bases (e.g., NaOH) may degrade the benzamide via nucleophilic acyl substitution .
    Experimental Design : Conduct accelerated stability studies using HPLC to monitor degradation products at varying pH (1–12) and temperatures (25–60°C) .

Advanced: What strategies address regioselectivity challenges when modifying the fluorophenyl ring?

Methodological Answer:

  • Directed Ortho-Metalation : Use directing groups (e.g., amides) to position substituents meta to fluorine. For example, a benzamide group directs electrophiles to the 3-position of the fluorophenyl ring .
  • Protecting Groups : Temporarily block reactive sites (e.g., imidazolidinone nitrogen) with Boc groups to prevent undesired side reactions during fluorophenyl functionalization .
  • Cross-Coupling Optimization : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) and ligands (e.g., SPhos) to enhance selectivity in Suzuki-Miyaura reactions .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence-based or colorimetric substrates (e.g., ATPase-Glo™) .
  • Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations in cell lines, accounting for membrane permeability influenced by the fluorophenyl group’s lipophilicity .
  • Cytotoxicity Screening : Employ MTT assays in cancer/normal cell lines to assess selectivity, correlating results with structural analogs to identify SAR trends .

Advanced: How do steric and electronic effects of the 3-methylbenzamide group influence binding to biological targets?

Methodological Answer:

  • Molecular Docking : Simulate interactions with protein active sites (e.g., using AutoDock Vina). The methyl group may enhance hydrophobic interactions with nonpolar pockets, while the benzamide’s carbonyl forms hydrogen bonds .
  • SAR Studies : Synthesize analogs with varying substituents (e.g., -Cl, -OCH₃) on the benzamide ring and compare binding affinities via surface plasmon resonance (SPR) .
  • Electrostatic Potential Maps : Generate maps (e.g., using Multiwfn) to visualize electron-rich regions (fluorophenyl) and electron-deficient zones (imidazolidinone), guiding target selection .

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